Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate typically involves the bromination of ethyl 4-(4-methylpiperazin-1-yl)benzoate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the benzoate ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of brominating agents and appropriate solvents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)methylbenzoate: Similar in structure but with a methyl group instead of an ethyl group.
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine ring structure and are used in antifungal research.
Uniqueness
Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is unique due to its specific bromination at the 3-position and the presence of the 4-methylpiperazin-1-yl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .
Properties
IUPAC Name |
ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLZSBLTLYGWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662428 | |
Record name | Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-69-8 | |
Record name | Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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